molecular formula C14H11IO3 B6088684 (4-Iodophenyl) 3-methoxybenzoate

(4-Iodophenyl) 3-methoxybenzoate

Cat. No.: B6088684
M. Wt: 354.14 g/mol
InChI Key: FBSMHTAKMSWIFS-UHFFFAOYSA-N
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Description

(4-Iodophenyl) 3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom attached to the phenyl ring and a methoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl) 3-methoxybenzoate typically involves the esterification of 4-iodophenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of substituted phenyl esters.

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxybenzyl alcohol derivatives.

Scientific Research Applications

(4-Iodophenyl) 3-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (4-Iodophenyl) 3-methoxybenzoate is largely dependent on its chemical structure and the specific reactions it undergoes. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

    (4-Bromophenyl) 3-methoxybenzoate: Similar structure but with a bromine atom instead of iodine.

    (4-Chlorophenyl) 3-methoxybenzoate: Contains a chlorine atom instead of iodine.

    (4-Fluorophenyl) 3-methoxybenzoate: Contains a fluorine atom instead of iodine.

Comparison:

    Reactivity: The iodine atom in (4-Iodophenyl) 3-methoxybenzoate makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts.

    Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final product.

Properties

IUPAC Name

(4-iodophenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMHTAKMSWIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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